3-(Chloromethyl)-2H-indazole;hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(chloromethyl)-2H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;/h1-4H,5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYPJVAOHSEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117882-35-6 | |
| Record name | 3-(chloromethyl)-1H-indazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 3 Chloromethyl 2h Indazole;hydrochloride
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The C3-chloromethyl group of the indazole is analogous to a benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions (SN2). The chlorine atom can be readily displaced by a diverse range of nucleophiles, providing a straightforward route to a variety of 3-substituted indazole derivatives. This reactivity is a cornerstone of its utility as a synthetic building block.
Common nucleophiles employed in these reactions include:
Amines: Primary and secondary amines react to form the corresponding (indazol-3-ylmethyl)amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. This method is fundamental for introducing amine-containing side chains, which are prevalent in many biologically active molecules. libretexts.org
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the chloride to form (indazol-3-ylmethyl)sulfides. A similar transformation has been demonstrated in the synthesis of 6-[(ethylthio)methyl]-1H-indazole from 6-(bromomethyl)-1H-indazole, where the reaction proceeds with an alkyl thiol and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield the corresponding ethers, although these reactions may require stronger bases or phase-transfer catalysis conditions.
Cyanide: The cyanide ion (e.g., from NaCN or KCN) can be used to introduce a cyanomethyl group, which is a valuable synthon that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097): Sodium azide readily displaces the chloride to form 3-(azidomethyl)-1H-indazole. The resulting azide can then be converted into a primary amine via reduction or used in cycloaddition reactions.
The efficiency of these substitution reactions allows for the facile introduction of a wide variety of functional groups at the C3-methyl position, significantly expanding the molecular diversity accessible from this starting material.
Transformations of the Indazole Core: N-Alkylation, N-Acylation, and N-Derivatization
The indazole ring possesses two nitrogen atoms (N1 and N2), and its deprotonation results in an ambidentate anion, leading to potential regioselectivity challenges in N-substitution reactions. The reaction conditions—specifically the base, solvent, and electrophile—play a critical role in determining the ratio of N1 to N2 substituted products. nih.gov
N-Alkylation: Direct alkylation of the indazole core typically yields a mixture of N1 and N2 isomers. beilstein-journals.org The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. nih.gov Studies on various indazole scaffolds have shown that the choice of base and solvent can significantly steer the selectivity. researchgate.net
N1-Selectivity: Conditions employing sodium hydride (NaH) in tetrahydrofuran (THF) have been shown to favor the formation of the N1-alkylated product for many indazole derivatives. nih.gov This selectivity is often attributed to the coordination of the sodium cation between the N2-nitrogen and a substituent at the C3-position. beilstein-journals.org
N2-Selectivity: In some cases, particularly with sterically demanding substituents at the C7 position, N2-alkylation is favored. nih.gov Mitsunobu conditions have also been reported to show a preference for the N2 position. nih.gov
Solvent and Base Effects: The use of polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often results in mixtures of N1 and N2 isomers, with the ratio being highly substrate-dependent. nih.govbeilstein-journals.org
| Base | Solvent | Typical Outcome on Indazole Core | Reference(s) |
| NaH | THF | Generally favors N1-alkylation | beilstein-journals.orgnih.gov |
| K₂CO₃ / Cs₂CO₃ | DMF | Often yields N1/N2 mixtures | beilstein-journals.orgresearchgate.net |
| Cs₂CO₃ | Dioxane | Can favor N1-alkylation at higher temperatures | beilstein-journals.org |
| Mitsunobu | THF | Can favor N2-alkylation | nih.gov |
N-Acylation: N-acylation of indazoles tends to be more regioselective than alkylation. The reaction with acylating agents (e.g., acid chlorides or anhydrides) typically occurs preferentially at the N1 position. This is because the initially formed N2-acyl indazole is often thermodynamically less stable and can rearrange to the N1-acyl isomer.
Modifications at the Aromatic Ring System of the Indazole Moiety
The benzene (B151609) portion of the indazole nucleus can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of functional groups at the C4, C5, C6, and C7 positions. The regioselectivity of these reactions is governed by the directing effects of the fused pyrazole (B372694) ring and any existing substituents. The pyrazole ring generally acts as a deactivating group, making the indazole less reactive than benzene. Electrophilic attack is typically directed to the C5 and C7 positions.
Common EAS reactions applicable to the indazole ring include:
Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an acid catalyst. researchgate.netwikipedia.orglibretexts.org Iodination can be performed with iodine in the presence of an oxidizing agent. wikipedia.org These halogenated indazoles are crucial intermediates for further functionalization, particularly in cross-coupling reactions.
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for a variety of further transformations.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.
The precise location of substitution will depend on the reaction conditions and the electronic nature of any other substituents present on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations Utilizing the Indazole Nucleus
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of the indazole scaffold. nih.gov These reactions typically require a halide or triflate group on the indazole ring as a coupling partner.
A common and highly effective strategy involves a two-step sequence:
Halogenation: As described in section 3.3, the aromatic ring of 3-(chloromethyl)indazole is first halogenated (e.g., brominated or iodinated) at a specific position (e.g., C5 or C7).
Cross-Coupling: The resulting halo-indazole derivative is then subjected to a cross-coupling reaction.
The Suzuki-Miyaura cross-coupling is one of the most frequently used methods, reacting a halo-indazole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. nih.govmdpi.commdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of complex biaryl structures. For instance, 3-iodo-N-Boc indazole derivatives have been successfully coupled with various boronic acids under microwave heating conditions. nih.gov The C3 position itself can also be functionalized via Suzuki coupling if it is first converted to a halide. mdpi.comresearchgate.net
Other metal-catalyzed reactions applicable to the indazole nucleus include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which allow for the introduction of alkynyl, alkenyl, and amino groups, respectively.
Exploiting the Hydrochloride Salt for Acid-Catalyzed Reactions or Counterion Exchange
3-(Chloromethyl)-2H-indazole is often supplied as its hydrochloride salt to improve its stability and handling properties. While the scientific literature does not extensively detail specific synthetic protocols that directly exploit the hydrochloride salt for acid-catalyzed reactions, its acidic nature can be a relevant factor in reaction design. The presence of HCl can influence reactions that are sensitive to pH. For example, in syntheses involving acid-labile protecting groups, the hydrochloride salt would need to be neutralized with a base before proceeding.
In some contexts, ammonium (B1175870) chloride (NH₄Cl) has been used as a mild acid catalyst in one-pot syntheses of indazole derivatives, showcasing that acidic conditions can be relevant to the formation of the indazole ring system itself. samipubco.com However, specific examples of using the inherent acidity of 3-(Chloromethyl)-2H-indazole;hydrochloride to catalyze subsequent transformations are not well-documented.
The hydrochloride salt form is primarily advantageous for formulation and stability. In most synthetic applications, the free base is generated in situ by the addition of a stoichiometric amount of an external base prior to the desired chemical transformation, such as N-alkylation or nucleophilic substitution.
Generation of Advanced Indazole Building Blocks from this compound
The varied reactivity of this compound makes it an excellent starting point for the synthesis of more complex, highly decorated indazole building blocks. By strategically combining the reactions described in the previous sections, chemists can generate a vast library of derivatives.
A representative synthetic sequence to generate an advanced building block could involve:
N-Alkylation: Selective alkylation at the N1 position with a desired alkyl halide (e.g., benzyl (B1604629) bromide) under conditions favoring the N1 isomer (e.g., NaH in THF).
Nucleophilic Substitution: Displacement of the C3-chloro group with a nucleophile, such as a substituted amine or piperazine, to install a key side chain.
Aromatic Functionalization: Introduction of a halogen, for example, at the C5 position via electrophilic bromination.
Cross-Coupling: A final Suzuki-Miyaura coupling of the C5-bromo derivative with a functionalized arylboronic acid to construct a complex tri-substituted indazole.
This step-wise approach allows for precise control over the substitution pattern, leading to the creation of novel and structurally complex indazoles. These advanced building blocks are of significant interest in drug discovery, as exemplified by potent kinase inhibitors and other therapeutic agents that feature a polysubstituted indazole core. nih.gov The well-known bioactive molecule YC-1, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, is a prominent example of a complex C3 and N1-disubstituted indazole, illustrating the type of advanced structures that can be targeted. nih.govscbt.comnih.govtmu.edu.tw
Pharmacological and Biological Evaluation of Indazole Based Compounds Derived from 3 Chloromethyl 2h Indazole;hydrochloride
Structure-Activity Relationship (SAR) Studies of 3-(Chloromethyl)-2H-indazole;hydrochloride Derivatives
The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring system. The ability to modify the C-3 position, the nitrogen atoms (N-1 or N-2), and the benzo-fused ring of derivatives originating from this compound allows for a systematic investigation of SAR.
The C-3 position of the indazole ring is a critical site for interaction with various biological targets, and modifications at this position, starting from the chloromethyl group, can dramatically alter the pharmacological profile of the resulting compounds.
The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including ethers, thioethers, amines, and other carbon-based substituents. For instance, the synthesis of 3-substituted 1H-indazoles has been shown to be crucial for developing potent enzyme inhibitors. In a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be essential for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov.
Furthermore, the introduction of an amino group at the C-3 position, to generate 3-aminoindazole derivatives, has been a particularly fruitful strategy in the development of kinase inhibitors. These compounds have been investigated for their inhibitory activity against various receptor tyrosine kinases (RTKs) such as KDR, FLT3, and cKIT, which are implicated in tumor angiogenesis nih.gov. The SAR of 3-aminoindazoles indicates that further substitution on the amino group or the indazole ring can fine-tune their potency and selectivity. For example, N-acyl-3,5-diaminoindazole analogues have been evaluated as anti-head and neck cancer agents researchgate.net.
The nature of the substituent at C-3 also plays a significant role in determining the selectivity of indazole-based compounds. For example, in a series of 1H-indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel researchgate.net.
Table 1: Impact of C-3 Substituent on IDO1 Inhibition nih.gov
| Compound | C-3 Substituent | IC50 (nM) |
|---|---|---|
| 121 | Substituted Carbohydrazide | 720 |
The indazole core possesses two nitrogen atoms, N-1 and N-2, which can be substituted, leading to two distinct series of isomers with potentially different pharmacological properties. The selective alkylation or arylation of either nitrogen is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of indazole-based drugs.
Methods for the selective N-2 alkylation of 1H-indazoles have been developed, which is significant for drug discovery as 2-alkyl-2H-indazoles often exhibit favorable properties and reduced off-target toxicity organic-chemistry.org. For instance, a series of N²-substituted indazole derivatives were designed as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory bowel disease nih.gov. The optimized compound from this series demonstrated high inhibitory activity and good selectivity nih.gov.
Conversely, N-1 substitution has also led to the development of potent bioactive compounds. A structure-based design strategy was applied to develop N-1-substituted indazole-3-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov. The introduction of a three-carbon linker between the indazole N-1 position and different heterocycles led to a significant increase in inhibitory potency nih.gov.
The SAR of N-substituted indazoles has been extensively studied. For example, in a series of compounds based on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), modifications to the 1-N-substituent revealed that fluoro or cyano substitution at the ortho position of the benzyl (B1604629) ring resulted in better inhibitory activity, while substitution at the meta or para position reduced activity nih.gov.
Table 2: Influence of N-1 Substitution on PARP-1 Inhibition nih.gov
| Compound | N-1 Substituent | IC50 (µM) |
|---|---|---|
| 2 | Unsubstituted | Weakly active |
| 4 | 3-(Piperidin-1-yl)propyl | 36 |
In the context of kinase inhibitors, substitutions on the indazole ring have been shown to be critical for potency and selectivity. For example, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions were synthesized and evaluated for IDO1 inhibition, with some compounds displaying remarkable activity nih.gov. The introduction of a 3-methoxyphenyl (B12655295) group on the phenyl ring of indazole derivatives was explored for fibroblast growth factor receptor 1 (FGFR1) inhibition, with larger groups at this position showing varied effects on potency nih.gov.
Furthermore, the substitution pattern on the indazole ring can impact the binding mode of the inhibitor. For instance, in a series of indazole-pyrimidine-based VEGFR-2 inhibitors, the presence of hydrophobic groups such as alkyl or halogen at certain positions led to a decrease in potency compared to a methoxy (B1213986) derivative nih.gov.
The development of N-arylindazole-3-carboxamide derivatives as antiviral agents against SARS-CoV-2 highlighted the importance of substitution on the indazole ring. A 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited potent inhibitory effects nih.gov.
Identification and Characterization of Molecular Targets for Indazole-Derived Agents
Indazole-based compounds have been shown to interact with a wide range of molecular targets, including enzymes and receptors, which accounts for their diverse pharmacological activities.
A significant area of research for indazole derivatives has been in the development of enzyme inhibitors, particularly for protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition: Indazole derivatives have emerged as a versatile scaffold for the design of inhibitors for various kinases.
Receptor Tyrosine Kinases (RTKs): 3-Aminoindazole derivatives have been identified as inhibitors of RTKs such as VEGFR-2, FGFR, and anaplastic lymphoma kinase (ALK) nih.govnih.gov. For example, entrectinib, a derivative of 3-amino-5-substituted indazole, showed high activity against ALK with an IC50 value of 12 nM nih.gov.
Aurora Kinases: Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases. The introduction of an acryloyl moiety enhanced the kinase activity, while substitution of the indazole at the C5 or C6 position with phenyl urea, phenyl amide, or benzylamine (B48309) resulted in potent inhibitors nih.gov.
Poly(ADP-ribose)polymerase-1 (PARP-1): As mentioned earlier, N-1-substituted indazole-3-carboxamides have been successfully developed as PARP-1 inhibitors nih.gov.
Phosphodiesterase 4 (PDE4): N²-substituted indazole derivatives have been identified as potent and selective inhibitors of PDE4D7 nih.gov.
Protease Inhibition: While kinase inhibition is a major focus, indazole derivatives have also been investigated as inhibitors of other enzyme classes, such as proteases. For example, some indazole-based compounds have been explored for their potential to inhibit viral proteases, contributing to their antiviral activity researchgate.net.
Table 3: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Entrectinib (127) | ALK | 12 nM | nih.gov |
| Compound 14a | FGFR1 | 15 nM | nih.gov |
| Compound 52c | Aurora Kinase | 0.79 µM | nih.gov |
In addition to enzyme inhibition, indazole derivatives have been shown to bind to various receptors, leading to modulation of their activity.
5-HT3 Receptor: Granisetron, a well-known drug, is a selective 5-HT3 receptor antagonist used to prevent nausea and emesis induced by cancer chemotherapy researchgate.net. This highlights the potential of the indazole scaffold in targeting G-protein coupled receptors (GPCRs).
Estrogen Receptor: Indazole-based compounds have been developed as selective ligands for the estrogen receptor β (ERβ), which is an important pharmaceutical target researchgate.net.
The binding interactions of indazole derivatives with their targets are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atoms of the indazole ring frequently act as hydrogen bond acceptors or donors, playing a crucial role in anchoring the ligand to the active site of the target protein mdpi.com. For example, the binding of N-alkylated indazole-5-carboxamide derivatives with monoamine oxidase B (MAO-B) was established through interactions involving the carbonyl group of the carboxamide linkage and the N1 or N2 nitrogen of the indazole moiety nih.gov.
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the modulation of PPIs with small molecules has emerged as a promising therapeutic strategy. nih.govnih.gov Small molecule modulators can act orthosterically, by directly binding to the interaction interface, or allosterically, by binding to a remote site and inducing a conformational change that affects the interaction. nih.govnih.gov The discovery of "hot spots"—specific regions within the protein interface that contribute the most to the binding energy—has made it feasible to target a wider range of PPIs with small molecules. nih.gov
While the indazole scaffold is a well-established pharmacophore in kinase inhibition, its application in the direct modulation of protein-protein interactions is a developing area of research. The structural rigidity and synthetic tractability of the indazole nucleus make it an attractive framework for designing molecules that can mimic key interaction motifs, such as an α-helix, to disrupt or stabilize specific PPIs. ajwilsonresearch.com For instance, research has focused on developing peptidomimetics that exploit scaffolds to mimic the spatial projection of "hot-spot" side chains at PPI interfaces, a strategy for which indazole derivatives could be adapted. ajwilsonresearch.com The goal is to create compounds that can effectively compete with one of the natural protein partners, thereby inhibiting the formation of a protein complex crucial for a disease pathway. nih.govnih.gov
In Vitro Pharmacological Profiling of this compound Analogs
Cellular Assays for Biological Activity (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory)
Derivatives based on the indazole scaffold have been extensively evaluated in a variety of cellular assays, demonstrating a broad spectrum of biological activities. These studies are crucial for identifying lead compounds for further development.
Antiproliferative Activity: A significant body of research has focused on the anticancer potential of indazole derivatives. researchgate.net Numerous analogs have shown potent growth inhibitory activity against a wide range of human cancer cell lines. For example, a series of novel polysubstituted indazoles displayed significant antiproliferative effects against ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, indazole-chalcone hybrids have demonstrated remarkable inhibitory activity against human gastric cancer (MKN45) and lung adenocarcinoma (A549) cells, with some compounds being more potent than the positive control, sorafenib. ciac.jl.cn
In another study, curcumin-indazole analogs were synthesized and tested against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com Several of these compounds exhibited higher activity against WiDr cells than curcumin (B1669340) and tamoxifen, with one analog, compound 3b, showing the highest cytotoxic activity (IC₅₀ = 27.20 µM) and excellent selectivity. japsonline.com Furthermore, a specific indazole derivative, designated 2f, showed potent growth-inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.govrsc.org
| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Polysubstituted indazoles | A2780 | Ovarian Cancer | 0.64 - 17 µM | nih.gov |
| Polysubstituted indazoles | A549 | Lung Cancer | 0.64 - 17 µM | nih.gov |
| Indazole-chalcone hybrid (4a) | MKN45 | Gastric Cancer | 2.65 µmol/L | ciac.jl.cn |
| Indazole-chalcone hybrid (4d) | MKN45 | Gastric Cancer | 3.55 µmol/L | ciac.jl.cn |
| Curcumin-indazole analog (3b) | WiDr | Colorectal Carcinoma | 27.20 µM | japsonline.com |
| Indazole derivative (2f) | Various | Multiple | 0.23 - 1.15 µM | rsc.org |
Antimicrobial Activity: The indazole scaffold is also present in compounds with significant antimicrobial properties. nih.govresearchgate.net A set of 2H-indazole derivatives was designed and tested against various intestinal and vaginal pathogens. mdpi.com These compounds demonstrated potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many being more potent than the reference drug metronidazole (B1676534). mdpi.comnih.gov Notably, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.comnih.gov Some of these derivatives also showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.comnih.gov Other studies have reported the activity of N-methyl-3-aryl indazoles against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans. nih.gov In a different study, certain indazole derivatives showed modest antibacterial activity against Gram-positive clinical isolates, particularly strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis. mdpi.com
Anti-inflammatory Activity: Indazole derivatives have been investigated for their anti-inflammatory effects. researchgate.net Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. mdpi.comnih.gov In another study, indazole and its derivatives were shown to inhibit COX-2 and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govscilit.com For instance, indazole itself exhibited an IC₅₀ value of 220.11 μM for TNF-α inhibition. nih.gov
| Activity Type | Target/Organism | Compound Class/Example | Key Finding | Reference |
|---|---|---|---|---|
| Antiprotozoal | Giardia intestinalis | 2,3-diphenyl-2H-indazole (18) | 12.8x more active than metronidazole | mdpi.com |
| Antifungal | Candida albicans | 2,3-diphenyl-2H-indazole (18, 23) | Inhibition halos of 10-13 mm | mdpi.com |
| Antibacterial | Enterococcus faecalis | 2H-indazoles (2, 3) | MIC values of ~128 μg/mL | mdpi.com |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 2,3-diphenyl-2H-indazoles | Demonstrated in vitro inhibition | mdpi.com |
| Anti-inflammatory | Tumor Necrosis Factor-α (TNF-α) | Indazole | IC₅₀ = 220.11 μM | nih.gov |
Biochemical Assays for Specific Target Engagement
To elucidate the mechanism of action of biologically active compounds, biochemical assays are employed to confirm direct interaction with and modulation of specific molecular targets. For indazole derivatives, a primary focus has been on protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. nih.gov
Biochemical kinase assays have demonstrated that indazole-based compounds can act as potent inhibitors of various kinases. For example, Entrectinib, a novel 3-aminoindazole derivative, showed high activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Other derivatives have been identified as multi-kinase inhibitors, targeting receptor tyrosine kinases such as c-Kit, PDGFRβ, and FLT3. nih.gov Structure-guided design has led to the development of 1H-indazole derivatives with strong potency against epidermal growth factor receptor (EGFR) kinases, including the T790M mutant, with IC₅₀ values in the low nanomolar range (5.3 nM). nih.gov
In addition to cancer-related kinases, indazole scaffolds have been incorporated into inhibitors of other enzymes. A series of pyrrolo[2,3-e]indazole derivatives were identified as dual inhibitors of viral and pneumococcal neuraminidases, enzymes crucial for the replication of the influenza virus and the pathogenicity of Streptococcus pneumoniae. nih.govrsc.org These assays confirm target engagement at a molecular level and provide quantitative data on inhibitor potency (e.g., Kᵢ, IC₅₀), which is essential for establishing structure-activity relationships (SAR) and guiding further chemical optimization. domainex.co.uk
Mechanistic Investigations of Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Modulation)
Understanding the cellular consequences of target engagement is critical. For potential anticancer agents, the ability to induce programmed cell death (apoptosis) and/or arrest the cell cycle are key desired outcomes.
Apoptosis Induction: Several studies have confirmed that antiproliferative indazole derivatives function by triggering apoptosis in cancer cells. One potent derivative, 2f, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.orgresearchgate.net Further investigation revealed that compound 2f also decreased the mitochondrial membrane potential and increased the levels of intracellular reactive oxygen species (ROS), indicating that it promotes apoptosis via the ROS-mitochondrial pathway. rsc.orgresearchgate.net
Cell Cycle Modulation: In addition to inducing apoptosis, indazole derivatives have been shown to interfere with the normal progression of the cell cycle. A series of polysubstituted indazoles were found to cause a block of cells in the S phase of the cell cycle, with a corresponding decrease in the G2/M and/or G0/G1 phases. nih.gov This suggests a mechanism of action related to the inhibition of DNA synthesis. nih.gov In contrast, one specific derivative (7d) from the same study caused a significant increase of cells in the G2/M phase, pointing towards a different mechanism, possibly involving the microtubule system. nih.gov Such investigations are vital for characterizing the specific cellular pathways affected by these compounds.
Pre-clinical In Vivo Studies on Indazole-Based Therapeutics in Disease Models
Disease Model Efficacy Studies (e.g., oncology, infectious diseases, neurological disorders)
Promising results from in vitro studies have led to the evaluation of indazole-based compounds in preclinical animal models of various diseases to assess their efficacy and potential for therapeutic application.
Oncology: In the field of oncology, an indazole derivative (compound 2f) that demonstrated potent in vitro antiproliferative and pro-apoptotic activity was tested in a 4T1 breast tumor mouse model. nih.govrsc.org The study found that the compound could suppress tumor growth in vivo without causing obvious side effects, identifying it as a potential small molecule anticancer agent. nih.govrsc.orgresearchgate.net These findings validate the in vitro results and support further development of this class of compounds for cancer therapy.
Infectious Diseases: The in vitro activity of indazole derivatives against pathogens has been followed up with in vivo studies. For example, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated for their in vivo antileishmanial activity in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. researchgate.net One compound, NV6, administered intralesionally, showed leishmanicidal activity comparable to the control drug amphotericin B, with a significant reduction in lesion development and parasite load. researchgate.net
Inflammatory and Neurological Disorders: The anti-inflammatory properties of indazoles have also been confirmed in vivo. Using the carrageenan-induced hind paw edema model in rats, a standard for screening acute anti-inflammatory activity, indazole and its derivatives were shown to significantly inhibit edema in a dose- and time-dependent manner. nih.govscilit.com Furthermore, certain N-alkyl-substituted indazole-5-carboxamide derivatives have been developed as potential agents for the treatment of neurological disorders like Parkinson's disease, showing promising inhibitory activities against monoamine oxidase B (MAO-B) with nanomolar potency. nih.gov Analogs have also been optimized for suitable preclinical pharmacokinetic properties for potential in vivo characterization in models of neurological disorders. semanticscholar.org
Pharmacodynamic Endpoints and Biomarker Identification in Animal Models
The in vivo assessment of indazole-based compounds derived from a 3-(chloromethyl)-indazole core has revealed significant effects on various pharmacodynamic endpoints, particularly in the realms of oncology and vascular biology. A prominent example is the compound YC-1 [3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole], which has been extensively studied in animal models.
In a murine model of human hepatocellular carcinoma using HA22T cells, YC-1 demonstrated a dose-dependent inhibition of tumor growth. tmu.edu.tw A key biomarker identified in this study was the cyclin-dependent kinase (CDK)-inhibitory protein, p21CIP1/WAP1. Immunohistochemical analysis of the tumor tissue revealed an inverse relationship between the expression of p21CIP1/WAP1 and the cell proliferation marker Ki-67, suggesting that the antitumor effect of YC-1 is mediated, at least in part, through the upregulation of p21CIP1/WAP1, leading to cell cycle arrest. tmu.edu.tw
Further studies in animal models have elucidated the anti-angiogenic properties of YC-1. In a mouse Matrigel implant model, orally administered YC-1 was shown to inhibit neovascularization induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in a dose-dependent manner. tmu.edu.twnih.gov The investigation of relevant biomarkers indicated that YC-1 inhibits the phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK) and Akt, which are key downstream effectors in the signaling pathways of these angiogenic factors. tmu.edu.twnih.gov
In a rat carotid artery model of balloon injury-induced restenosis, YC-1 was found to inhibit neointima formation. nih.gov The key biomarkers identified in this model were matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. YC-1 treatment was associated with a reduction in the expression and activity of both MMP-2 and MMP-9 in the injured arterial tissue. nih.gov
The following table summarizes the key pharmacodynamic endpoints and identified biomarkers for YC-1 in various animal models.
| Compound | Animal Model | Pharmacodynamic Endpoint | Key Biomarkers Investigated |
| YC-1 | Human hepatocellular carcinoma (HA22T) xenograft in mice | Inhibition of tumor growth | p21CIP1/WAP1 (upregulated), Ki-67 (downregulated) |
| YC-1 | Mouse Matrigel implant model | Inhibition of angiogenesis | VEGF- and bFGF-induced p42/p44 MAPK and Akt phosphorylation (inhibited) |
| YC-1 | Rat carotid artery balloon injury model | Inhibition of neointima formation | MMP-2 and MMP-9 expression and activity (downregulated) |
Proof-of-Concept Studies in Relevant Biological Systems
Proof-of-concept for the therapeutic potential of indazole derivatives conceptually stemming from this compound has been established in several relevant biological systems, primarily through in vivo studies with YC-1.
The anti-tumor efficacy of YC-1 was demonstrated in a proof-of-concept study using a transplantable murine tumor model. Oral administration of YC-1 resulted in a significant increase in the lifespan of tumor-bearing mice, with a treatment-to-control life span ratio exceeding 175%, without overt signs of cytotoxicity. tmu.edu.tw This study provided compelling evidence for the potential of YC-1 as an anti-cancer agent.
The anti-angiogenic activity of YC-1, a critical component of its anti-tumor effect, was further substantiated in the mouse Matrigel implant model. The ability of orally administered YC-1 to inhibit VEGF- and bFGF-induced neovascularization provided a clear proof-of-concept for its potential in treating angiogenesis-dependent diseases. tmu.edu.twnih.gov
Furthermore, the potential of YC-1 in the context of vascular proliferative disorders was established in a rat model of restenosis. The significant reduction in neointimal formation following balloon injury to the carotid artery after oral administration of YC-1 demonstrated its potential as a therapeutic intervention to prevent or treat restenosis that can occur after procedures like angioplasty. nih.gov
These proof-of-concept studies in relevant animal models have been instrumental in validating the therapeutic potential of this class of indazole derivatives and have laid the groundwork for further preclinical and clinical development.
The table below outlines the key proof-of-concept studies for YC-1.
| Compound | Biological System/Model | Therapeutic Concept | Key Finding |
| YC-1 | Transplantable murine tumor model | Anti-cancer therapy | Significant increase in lifespan of tumor-bearing mice. tmu.edu.tw |
| YC-1 | Mouse Matrigel implant model | Anti-angiogenic therapy | Inhibition of VEGF- and bFGF-induced neovascularization. tmu.edu.twnih.gov |
| YC-1 | Rat carotid artery balloon injury model | Prevention of restenosis | Reduction of neointima formation. nih.gov |
Computational Chemistry and Rational Design Strategies for Indazole Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis of 3-(Chloromethyl)-2H-indazole;hydrochloride Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For analogs of this compound, docking studies are crucial for identifying potential biological targets and understanding the specific interactions that govern binding affinity.
Researchers have successfully used molecular docking to study indazole derivatives against a range of protein targets, particularly kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Cyclooxygenase-2 (COX-2). nih.govnih.govscispace.com The process involves preparing the 3D structure of the target protein and the indazole ligands, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. These poses are then scored based on their predicted binding energy. nih.gov
Analysis of the docked poses reveals critical ligand-protein interactions. For indazole derivatives, these interactions commonly include:
Hydrogen Bonds: The nitrogen atoms of the indazole ring frequently act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the protein's binding pocket, such as Cys919 and Glu885 in VEGFR-2. nih.gov
Hydrophobic Interactions: The fused benzene (B151609) ring of the indazole scaffold often engages in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) in the active site. worldscientific.com
Electrostatic Interactions: Polar groups and substituents on the indazole ring can form favorable electrostatic contacts with charged residues. worldscientific.com
These detailed interaction analyses provide a structural basis for the observed biological activity and guide the rational design of more potent and selective analogs. nih.gov
Table 1: Example Molecular Docking Results for Indazole Analogs against VEGFR-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analog A | -9.8 | Cys919, Glu885 | Hydrogen Bond |
| Analog B | -9.2 | Phe918, Leu840 | Hydrophobic, π-π Stacking |
| Analog C | -8.5 | Asp1046, Lys868 | Hydrogen Bond, Electrostatic |
| Analog D | -7.9 | Ala866, Val916 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indazole-based compounds, 2D and 3D-QSAR studies are employed to understand which molecular properties (descriptors) are critical for their therapeutic effect. nih.gov
In a typical QSAR study, a set of indazole derivatives with known biological activities is used. A wide range of molecular descriptors is calculated for each compound, including:
Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight, and molar refractivity.
Electronic Descriptors: Like HOMO/LUMO energies and dipole moment.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Steric and Electrostatic Fields (in 3D-QSAR): These are calculated around the aligned molecules to map regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. nih.gov
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links these descriptors to the biological activity. The resulting models can predict the activity of newly designed, unsynthesized indazole analogs, prioritizing the most promising candidates for synthesis. researchgate.net 3D-QSAR contour maps provide visual insights, highlighting specific regions where modifications to the indazole scaffold would likely enhance potency. nih.gov
Table 2: Key Descriptors in a Hypothetical QSAR Model for Indazole-Based Kinase Inhibitors
| Descriptor | Type | Correlation with Activity | Interpretation |
|---|---|---|---|
| LogP | Physicochemical | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions in the binding site. |
| Steric Field (Region X) | 3D-QSAR | Negative | Bulky substituents are disfavored in this region, likely due to steric clashes. |
| Electrostatic Field (Region Y) | 3D-QSAR | Positive (for negative potential) | An electron-withdrawing group is favored in this region, suggesting a hydrogen bond acceptor interaction. |
| Molar Refractivity (MR) | Physicochemical | Positive | Suggests that polarizability and volume are important for binding. |
De Novo Design and Virtual Screening Approaches Utilizing the Indazole Scaffold
Computational approaches like de novo design and virtual screening are powerful tools for exploring novel chemical space using the indazole scaffold as a foundation. nih.govresearchgate.net
Virtual Screening (VS) involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.net For indazole-based drug discovery, this can involve screening commercially available or custom-built libraries containing thousands to millions of indazole derivatives. nih.gov The screening can be either structure-based, using molecular docking to assess binding to the target protein, or ligand-based, searching for molecules similar to known active indazoles. nih.gov This process rapidly filters vast chemical libraries down to a manageable number of "hits" for experimental testing. youtube.com
De Novo Design programs build novel molecules from scratch or by combining smaller chemical fragments. researchgate.net Using the indazole core as a starting point or a key fragment, these algorithms can generate new, synthetically feasible structures that are optimized to fit the constraints of a protein's active site. This approach was successfully used to identify an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govresearchgate.net
Table 3: Workflow for a Virtual Screening Campaign for Indazole Analogs
| Step | Description | Outcome |
|---|---|---|
| 1. Library Preparation | Curation of a database of 100,000 indazole derivatives. | A filtered, high-quality chemical library. |
| 2. Target Preparation | 3D structure of the target protein is prepared for docking. | A ready-to-use receptor model. |
| 3. High-Throughput Docking | The entire library is docked into the protein's active site. | A ranked list of compounds based on docking scores. |
| 4. Filtering | Compounds are filtered based on docking score, predicted interactions, and drug-like properties (e.g., Lipinski's Rule of Five). | A smaller set of ~1,000 promising candidates. |
| 5. Visual Inspection & Selection | Top-ranked compounds are visually inspected for optimal binding modes. | A final selection of 50-100 "hits" for synthesis and biological evaluation. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding pose of indazole analogs predicted by docking and to gain deeper insights into the binding mechanism. worldscientific.com
Starting from the docked complex, an MD simulation is run for a specific duration (typically nanoseconds to microseconds). The trajectory of the simulation is then analyzed to evaluate:
Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests that the binding pose is stable. scispace.com
Interaction Persistence: The persistence of key interactions, like hydrogen bonds identified in docking, is tracked throughout the simulation. nih.gov
Conformational Changes: MD can reveal subtle conformational changes in the protein or ligand upon binding that are not captured by rigid docking. nih.gov
Binding Free Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics with Generalized Born Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding affinity. scispace.com
These simulations validate docking results and provide a more realistic understanding of the dynamic interactions that stabilize the indazole derivative within the target's active site. worldscientific.comnih.gov
Table 4: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Low, stable fluctuations after an initial equilibration period. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low fluctuations in the binding site residues, indicating stable interactions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | High occupancy (>50%) for key hydrogen bonds. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates no major unfolding or destabilization of the protein. |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
For a compound to be a successful drug, it must not only bind its target with high affinity but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Predicting these properties in silico early in the drug discovery process is essential to avoid costly failures in later stages.
Various computational models and software tools (e.g., SwissADME, preADMET) are used to predict the ADME profile of indazole derivatives. mdpi.comresearchgate.net Key predicted properties include:
Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors. researchgate.net
Absorption: Prediction of gastrointestinal absorption and blood-brain barrier permeability. mdpi.com
Distribution: Estimation of plasma protein binding. mdpi.com
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of solubility (LogS), which influences clearance.
These predictions help guide the design of indazole analogs with balanced potency and good pharmacokinetic profiles, increasing their potential for oral bioavailability and successful clinical development. researchgate.netresearchgate.net
Table 5: Predicted ADME Properties for a Series of Hypothetical Indazole Analogs
| Compound | MW (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant |
|---|---|---|---|---|---|---|
| Analog E | 350 | 2.5 | 1 | 3 | High | Yes |
| Analog F | 480 | 4.2 | 2 | 5 | High | No |
| Analog G | 520 | 5.5 | 3 | 6 | Low | No |
| Analog H | 410 | 3.1 | 1 | 4 | High | Yes |
Note: Values are illustrative examples based on common ADME prediction parameters.
Conformational Analysis and Energy Minimization of Indazole Derivatives
The three-dimensional conformation of a molecule is critical to its ability to interact with a biological target. Conformational analysis aims to identify the stable, low-energy shapes (conformers) that an indazole derivative can adopt. nih.gov This is a foundational step for many other computational methods.
Before docking or QSAR studies, the 3D structure of each indazole analog is generated and subjected to energy minimization. nih.gov This process uses force fields (e.g., MMFF94, AMBER) to adjust bond lengths, angles, and torsions to find the lowest energy conformation of the molecule. For flexible molecules, a systematic or stochastic conformational search may be performed to identify multiple low-energy conformers.
Using the most stable, low-energy conformation is crucial for obtaining accurate results in subsequent molecular docking and 3D-QSAR studies, as it represents the most probable shape of the molecule before it binds to its target protein. japtronline.com Incorrect or high-energy conformations can lead to poor docking scores and unreliable predictions.
Table 6: Relative Energies of Different Torsional Conformers of an Indazole Analog
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 | 180 | 0.00 | Global Minimum (Most Stable) |
| 2 | 60 | +2.5 | Local Minimum |
| 3 | -60 | +2.5 | Local Minimum |
| 4 | 0 | +8.0 | High Energy (Unstable) |
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Chloromethyl 2h Indazole;hydrochloride and Its Derivatives
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of indazole derivatives, offering high accuracy and sensitivity for molecular weight determination and elemental composition analysis. researchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) are pivotal for identifying metabolites and monitoring the progress of chemical reactions. researchgate.netnih.gov
In metabolite identification, HRMS helps in the qualitative elucidation of biotransformation pathways. pharmaron.com By providing accurate mass measurements, researchers can determine the molecular formulas of metabolites, often revealing modifications such as hydroxylation, carboxylation, or glucuronidation. researchgate.netmdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information, helping to pinpoint the site of metabolic modification on the indazole scaffold. mdpi.com For instance, studies on related indazole-3-carboxamide synthetic cannabinoids have successfully used LC-HRMS to identify a variety of phase I and phase II metabolites in biological samples. nih.gov
During synthesis, reaction monitoring by HRMS allows for the real-time tracking of reactants, intermediates, and products. This provides valuable kinetic data and helps in optimizing reaction conditions to maximize yield and minimize impurities. The high resolution of the technique allows for the differentiation of compounds with very similar masses, ensuring the precise identification of all species in the reaction mixture. nih.gov
Table 1: Applications of HRMS in the Analysis of Indazole Derivatives
| Application | Technique | Information Obtained | Reference |
|---|---|---|---|
| Metabolite Identification | LC-HRMS/MS | Molecular formula, structural fragments, biotransformation pathways | researchgate.net, mdpi.com |
| Reaction Monitoring | HRMS | Real-time tracking of reactants and products, reaction kinetics | nih.gov |
| Structural Characterization | GC-HRMS, UHPLC-HRMS | Accurate mass, elemental composition, fragmentation patterns | researchgate.net, nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including 3-(Chloromethyl)-2H-indazole;hydrochloride and its derivatives. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. researchgate.netnih.gov
The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum reveal the number and connectivity of protons. researchgate.net For instance, the characteristic signals for the aromatic protons on the indazole ring and the protons of the chloromethyl group can be readily identified. Similarly, ¹³C NMR spectroscopy provides information on the number and type of carbon atoms, including those in the heterocyclic ring and the substituent. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule. These experiments help to definitively assign all proton and carbon signals and confirm the substitution pattern on the indazole ring. acs.org In some cases, ¹⁵N NMR can also be used to distinguish between different tautomeric forms of the indazole ring, such as the 1H- and 2H-isomers. nih.gov
Table 2: Typical NMR Data for Indazole Derivatives
| Nucleus | Type of Information | Application | Reference |
|---|---|---|---|
| ¹H | Chemical shift, coupling constants, integration | Elucidation of proton framework and connectivity | nih.gov, researchgate.net |
| ¹³C | Chemical shift | Identification of carbon skeleton and functional groups | researchgate.net, rsc.org |
| ¹⁵N | Chemical shift | Tautomer and isomer differentiation | acs.org, nih.gov |
| 2D (COSY, HSQC, HMBC) | Correlation signals | Complete structural assignment and connectivity | acs.org |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique is invaluable for confirming the absolute stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding and stacking, that govern the crystal packing of this compound and its derivatives.
The crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, offering a complete three-dimensional picture of the molecule. researchgate.net This information is crucial for validating the structures determined by other spectroscopic methods and for understanding the compound's physical properties. For example, studies on various indazole derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures and analyze their packing in the crystal lattice. acs.orgresearchgate.net
Furthermore, X-ray crystallography is instrumental in the analysis of co-crystals, where the target compound is crystallized with another molecule. This can be used to modify the physicochemical properties of the active compound, such as solubility and stability.
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. researchgate.net These vibrational spectroscopy methods are based on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption or scattering of infrared radiation, a unique spectral "fingerprint" of the molecule is obtained. nih.gov
In the context of this compound, IR spectroscopy can be used to identify characteristic absorption bands corresponding to the N-H and C-H stretching vibrations of the indazole ring, the C-Cl stretching of the chloromethyl group, and other vibrations associated with the aromatic system. rsc.org The analysis of these vibrational modes provides confirmation of the compound's structure and can be used for quality control purposes. nih.gov
Raman spectroscopy offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be a valuable tool for studying the vibrational modes of the indazole core.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation in Research
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of non-volatile and thermally labile compounds. nih.gov These methods provide high resolution and sensitivity for the quantitative determination of the main compound and any impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable derivatives. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. nih.gov For instance, GC-MS has been effectively used in the structural elucidation of synthetic cannabinoids based on the indazole scaffold. researchgate.net
These chromatographic methods are crucial in research and development for purifying synthesized compounds and ensuring they meet the required purity standards for further studies. researchgate.net
Spectroscopic Methods for Investigating Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding the interaction of this compound and its derivatives with their biological targets is fundamental to elucidating their mechanism of action. Spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for studying these interactions in real-time and without the need for labeling.
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique that detects changes in the refractive index at the surface of a sensor chip. nih.govrsc.org By immobilizing a target protein on the chip and flowing a solution of the indazole derivative over it, SPR can measure the binding and dissociation kinetics of the interaction, providing data on the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a target molecule. nih.govwikipedia.org In a typical ITC experiment, a solution of the indazole derivative is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govpsu.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. wikipedia.orgmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indazole |
| 1H-Indazole |
| 2H-Indazole |
| Indazole-3-carboxamide |
| ADB-CHMINACA |
Synthetic Applications of 3 Chloromethyl 2h Indazole;hydrochloride in Advanced Organic Chemistry
Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
Role in Multi-Component Reactions (MCRs) and Divergent Synthesis
Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. nih.govacsgcipr.orgmdpi.com These reactions are highly valued for their efficiency and atom economy in creating diverse chemical libraries. nih.govfrontiersin.org However, there are no specific MCRs reported in the literature where 3-(chloromethyl)-2H-indazole;hydrochloride serves as one of the core components. The development of new MCRs often relies on the unique reactivity of each starting material, and while plausible, the participation of this specific chloro-indazole derivative has not been described.
Development of Novel Reagents or Catalysts Incorporating the Indazole Moiety
The indazole ring can be incorporated into ligands for catalysis or as part of functional reagents. The development of new catalysts often involves the synthesis of complex organic molecules that can coordinate to a metal center. While methods exist to create indazole-based catalysts, mit.edunih.gov there is no evidence in the scientific literature of this compound being used as a starting point for the synthesis of such novel reagents or catalytic systems.
Future Directions and Emerging Research Avenues for 3 Chloromethyl 2h Indazole Chemistry
Exploration of Novel Biological Targets for Indazole-Based Compounds
Indazole derivatives have a well-established history of interacting with a range of biological targets, particularly protein kinases. rsc.orgresearchgate.net Several approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole core and function by inhibiting tyrosine kinases that are crucial for tumor angiogenesis and growth. nih.govingentaconnect.combiotech-asia.org The future of indazole-based drug discovery, however, lies in moving beyond these established targets and exploring new biological frontiers.
The inherent reactivity of the chloromethyl group in 3-(Chloromethyl)-2H-indazole;hydrochloride makes it an ideal starting point for generating derivatives that can be screened against novel classes of proteins. Emerging research suggests that indazole scaffolds have potential as inhibitors of a variety of other important enzyme families. nih.gov
Potential Novel Targets for Indazole Derivatives:
| Target Class | Specific Examples | Therapeutic Area | Rationale for Indazole Scaffolds |
| Epigenetic Modifiers | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Neurology | The planar, aromatic nature of the indazole ring can facilitate interactions within the active sites of these enzymes. nih.gov |
| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | Indazole derivatives can mimic the natural substrate of IDO1, tryptophan, and have shown inhibitory activity. nih.gov |
| Cell Cycle Regulators | Aurora Kinases, Cyclin-Dependent Kinases (CDKs) | Oncology | The indazole core is a proven pharmacophore for ATP-competitive inhibition of various kinases, including those that regulate the cell cycle. nih.govnih.gov |
| Inflammatory Pathway Proteins | Cyclooxygenase-2 (COX-2), Pro-inflammatory Cytokines | Inflammation, Pain | Indazoles have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators. nih.govresearchgate.netmdpi.com |
| Hypoxia-Inducible Factors | HIF-1α | Oncology | The indazole structure has been identified as a scaffold for the development of HIF-1α inhibitors, which are attractive targets in cancer therapy. nih.govnih.gov |
Future research should focus on synthesizing libraries of compounds derived from this compound and screening them against these and other novel targets. This exploration could uncover new therapeutic applications for indazole-based compounds in a wide range of diseases beyond oncology.
Development of Targeted Delivery Systems for Indazole Derivatives
A significant challenge in cancer therapy and the treatment of other diseases is ensuring that a drug reaches its intended target in sufficient concentration without causing undue harm to healthy tissues. nih.gov For potent molecules like many indazole derivatives, targeted delivery is a critical area of research. The development of advanced delivery systems can enhance efficacy, reduce side effects, and overcome issues like poor solubility. nih.gov
Emerging Drug Delivery Technologies for Indazoles:
Liposomal Formulations: Encapsulating indazole derivatives within liposomes—microscopic vesicles composed of a lipid bilayer—can improve their pharmacokinetic profile and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net Prodrug strategies, where the indazole derivative is linked to a lipid anchor via a pH-sensitive bond, can be employed to ensure the drug is released preferentially in the acidic tumor microenvironment. nih.gov
Nanoparticle-Based Systems: A variety of nanoparticles, including polymer-based nanoparticles and magnetic nanoparticles, are being explored for the targeted delivery of heterocyclic drugs. aub.edu.lbnih.gov These systems can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of cancer cells, leading to active targeting and more precise drug delivery.
Polymer-Drug Conjugates (PDCs): Attaching indazole derivatives to a biocompatible polymer can increase the drug's half-life in circulation and improve its solubility. nih.gov The linker used to attach the drug to the polymer can be designed to be cleaved by specific enzymes that are overexpressed in the target tissue, ensuring localized drug release.
The this compound molecule is particularly amenable to conjugation strategies due to the reactive nature of the chloromethyl group, which can be used to link the indazole core to various delivery vehicles.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery for Indazoles
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. rsc.org For indazole chemistry, these computational tools can be applied at multiple stages of the research and development process.
Applications of AI and ML in Indazole Drug Discovery:
| AI/ML Technique | Application | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of indazole derivatives with their biological activity. nih.govresearchgate.net | Enables the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.comdistantreader.orgaboutscience.eu |
| Virtual Screening | Computationally screening large libraries of virtual indazole derivatives against a specific biological target. nih.govnih.govresearchgate.net | Rapidly identifies potential hit compounds, reducing the time and cost associated with high-throughput screening. |
| Molecular Docking | Simulating the binding of indazole derivatives to the three-dimensional structure of a target protein. proquest.comresearchgate.net | Provides insights into the molecular interactions that govern binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors. |
| De Novo Drug Design | Using generative AI models to design novel indazole-based molecules with desired pharmacological properties. | Expands the accessible chemical space and can lead to the discovery of compounds with novel scaffolds and mechanisms of action. |
By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible indazole derivatives, leading to a more rapid and cost-effective discovery of new therapeutic agents.
Strategies for Overcoming Chemical Challenges in Indazole Synthesis and Derivatization
While the indazole scaffold is highly valuable, its synthesis and functionalization can present significant chemical challenges. rsc.org One of the primary issues is controlling the regioselectivity of reactions, as substitutions can occur at multiple positions on the bicyclic ring system. acs.org
The use of this compound as a starting material simplifies some aspects of derivatization, as the chloromethyl group provides a specific site for modification. However, challenges remain in the initial synthesis of this key intermediate and in the subsequent elaboration of the indazole core.
Key Chemical Challenges and Potential Solutions:
Regioselective Synthesis: The synthesis of 2H-indazoles can be challenging, as the 1H-tautomer is often the more thermodynamically stable product. nih.gov Developing novel catalytic systems and reaction conditions that favor the formation of the desired 2H-indazole isomer is an ongoing area of research.
C-H Functionalization: Traditional methods for modifying the indazole core often require pre-functionalization, which can add multiple steps to a synthetic sequence. Modern approaches, such as transition-metal-catalyzed C-H activation, allow for the direct functionalization of specific C-H bonds on the indazole ring. rsc.orgresearchgate.netmdpi.com This strategy can provide more efficient access to a wider range of derivatives.
Functional Group Tolerance: Many of the reactions used to synthesize and modify indazoles are not compatible with a wide range of functional groups. Developing milder and more selective reaction conditions is crucial for the synthesis of complex, highly functionalized indazole derivatives with potential therapeutic applications.
Scalability: Laboratory-scale syntheses of indazole derivatives often use reagents and conditions that are not amenable to large-scale production. A key challenge for the future will be to develop synthetic routes that are safe, efficient, and cost-effective on an industrial scale.
Addressing these chemical challenges will be essential for unlocking the full therapeutic potential of the indazole scaffold and for ensuring that promising new compounds derived from this compound can be advanced into clinical development.
Q & A
Q. What are the optimized synthetic routes for 3-(Chloromethyl)-2H-indazole;hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of a precursor molecule (e.g., a hydroxymethyl or methyl-substituted indazole) using agents like thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂). Key steps include:
- Precursor Activation : The hydroxyl group in 3-(hydroxymethyl)-2H-indazole is replaced by chlorine via nucleophilic substitution.
- Acid Scavengers : Use of bases like triethylamine to neutralize HCl byproducts improves reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while temperature control (0–25°C) minimizes side reactions . Reported yields range from 60–85%, depending on purity of starting materials and stoichiometric ratios of chlorinating agents .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chloromethyl group’s position (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR) and indazole ring proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₈ClN₂·HCl at m/z 207.04) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt form .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl moiety (-CH₂Cl) acts as an electrophilic site, enabling:
- Alkylation Reactions : Substitution with amines, thiols, or alcohols under mild conditions (e.g., DMF, 50°C) to form derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using palladium catalysts . Reactivity is enhanced by the electron-withdrawing indazole ring, which polarizes the C-Cl bond .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during derivatization of this compound?
- Protecting Groups : Temporary protection of the indazole NH (e.g., Boc groups) prevents unwanted alkylation at the heterocyclic nitrogen .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves selectivity for mono-substituted products .
- Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, guiding experimental design .
Q. How does the hydrochloride salt form affect the compound’s stability and solubility in biological assays?
- Stability : The hydrochloride salt improves thermal stability (decomposition >150°C) and reduces hygroscopicity compared to the free base .
- Solubility : Enhanced aqueous solubility (~20 mg/mL in PBS at pH 7.4) facilitates in vitro assays, though aggregation in lipid-rich media may require co-solvents (e.g., DMSO <1%) .
- Bioavailability : Salt dissociation in physiological conditions releases the free base, influencing membrane permeability .
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition studies?
- Covalent Binding : The chloromethyl group forms irreversible bonds with cysteine residues in enzyme active sites (e.g., kinases, proteases), confirmed by X-ray crystallography .
- Structure-Activity Relationships (SAR) : Derivatives with bulkier substituents on the indazole ring show reduced off-target effects, as modeled via molecular docking .
- Kinetic Studies : Pre-steady-state kinetics reveal time-dependent inhibition, consistent with covalent modification mechanisms .
Q. How can contradictions in reported biological activity data be resolved?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) may explain discrepancies. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Metabolic Stability : Hepatic microsome assays identify rapid degradation in some models, necessitating prodrug strategies .
- Orthogonal Validation : Use CRISPR-based target validation or photoaffinity labeling to confirm on-target effects .
Methodological Recommendations
- Synthetic Optimization : Screen chlorinating agents (e.g., SOCl₂ vs. PCl₅) and solvent systems to maximize yield .
- Characterization Workflow : Combine NMR, HRMS, and XRD for unambiguous structural confirmation .
- Biological Testing : Include counterion controls (e.g., free base vs. hydrochloride) in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
